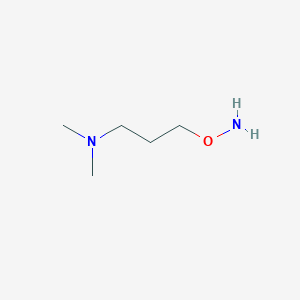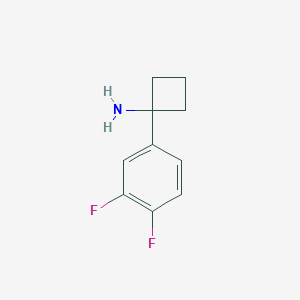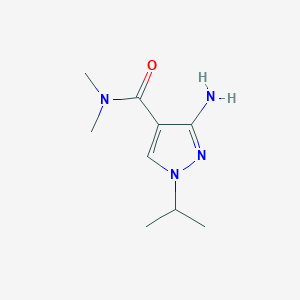
3-(aminooxy)-N,N-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminooxy)-N,N-dimethylpropan-1-amine is a chemical compound that features an aminooxy functional group. This compound is of interest due to its unique reactivity and potential applications in various fields such as chemistry, biology, and medicine. The presence of the aminooxy group makes it a strong nucleophile, which can participate in various chemical reactions.
Preparation Methods
The synthesis of 3-(aminooxy)-N,N-dimethylpropan-1-amine typically involves the reaction of an appropriate precursor with hydroxylamine or its derivatives. One common method is the reductive amination of a carbonyl compound with hydroxylamine, followed by further functionalization to introduce the dimethylamino group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(aminooxy)-N,N-dimethylpropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(aminooxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used in the synthesis of complex molecules through oxime ligation and other bioorthogonal reactions.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, for various studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(aminooxy)-N,N-dimethylpropan-1-amine involves its interaction with various molecular targets. The aminooxy group can form stable imines with carbonyl compounds, which is a key step in many of its applications. This interaction can inhibit the activity of certain enzymes or modify the structure of biomolecules, leading to various biological effects.
Comparison with Similar Compounds
3-(aminooxy)-N,N-dimethylpropan-1-amine can be compared with other aminooxy compounds, such as aminooxyacetic acid and 3-aminooxy-1-propanamine. While these compounds share the aminooxy functional group, they differ in their additional substituents and overall structure, which can influence their reactivity and applications. The unique combination of the aminooxy group with the dimethylamino group in this compound provides distinct properties that can be advantageous in specific contexts.
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
O-[3-(dimethylamino)propyl]hydroxylamine |
InChI |
InChI=1S/C5H14N2O/c1-7(2)4-3-5-8-6/h3-6H2,1-2H3 |
InChI Key |
CCSGLLUTWAFKJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)

![Thieno[2,3-b]pyrazin-3-amine](/img/structure/B11730953.png)
![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)

![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11730983.png)
![2-[3-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11730984.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)


![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)
methylidene}hydroxylamine](/img/structure/B11731009.png)
![1-[2-(3-Chlorophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11731020.png)
